molecular formula C8H16O2 B1582361 1,1-Cyclohexanedimethanol CAS No. 2658-60-8

1,1-Cyclohexanedimethanol

Cat. No. B1582361
Key on ui cas rn: 2658-60-8
M. Wt: 144.21 g/mol
InChI Key: ORLQHILJRHBSAY-UHFFFAOYSA-N
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Patent
US05159047

Procedure details

Using a procedure similar to that for Experiment 1, various ratios of 1,4-cyclohexanedimethanol were reacted with ε-caprolactone. Table 1 gives the ratio of moles to viscosity and amount of unreacted cyclohexanedimethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:9][OH:10])[CH2:6][CH2:5][CH:4](CO)[CH2:3][CH2:2]1.C1(=O)[O:17][CH2:16]CCCC1>>[C:1]1([CH2:9][OH:10])([CH2:16][OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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